molecular formula C18H18N4O3 B2896431 1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-77-6

1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2896431
CAS RN: 1396875-77-6
M. Wt: 338.367
InChI Key: CTZJMWXTVMDUGW-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as HPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPTC belongs to the class of triazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Ester Cleavage in Surfactant Micelles

Hydroxybenzotriazole derivatives, closely related to the chemical structure , have been explored for their catalytic properties in the cleavage of esters within surfactant micelles. These studies provide insights into the enhanced hydrolysis rates of esters, demonstrating the potential of such compounds in biochemical reactions and industrial applications (Bhattacharya & Kumar, 2005).

Anticancer Activity

Research into triazole derivatives, including compounds structurally similar to the one specified, reveals their significant potential in anticancer treatments. Specific derivatives have shown promising cytotoxicity against breast cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity (Shinde et al., 2022).

Blue Emitting Fluorophores

Triazole derivatives have been synthesized and studied for their photophysical properties, serving as blue emitting fluorophores. These compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging, offering a glimpse into the versatile applications of triazole compounds in materials science and diagnostic imaging (Padalkar et al., 2015).

Corrosion Inhibition

Triazole compounds have been examined for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The presence of methoxyphenyl groups in such compounds significantly enhances their inhibition efficiency, potentially offering cost-effective solutions for extending the lifespan of metal components in industrial settings (Bentiss et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Studies have also explored the enzyme inhibition capabilities of triazole derivatives for therapeutic applications. Such compounds have shown moderate inhibitory effects against enzymes relevant to Alzheimer's and diabetes, indicating their potential as lead compounds in the development of new treatments for these conditions (Saleem et al., 2018).

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-15-9-5-8-14(10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-6-3-2-4-7-13/h2-11,17,23H,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZJMWXTVMDUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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